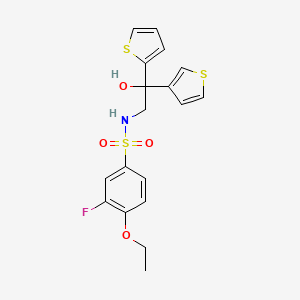

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

説明

特性

IUPAC Name |

4-ethoxy-3-fluoro-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4S3/c1-2-24-16-6-5-14(10-15(16)19)27(22,23)20-12-18(21,13-7-9-25-11-13)17-4-3-8-26-17/h3-11,20-21H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVAFMLXYODXHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with a benzenesulfonamide derivative and introduce the ethoxy and fluoro substituents through electrophilic aromatic substitution reactions. The thiophene groups can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents to reduce environmental impact.

化学反応の分析

Types of Reactions

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO, and other mild oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield a variety of substituted benzenesulfonamides.

科学的研究の応用

The biological activity of this compound is primarily linked to its potential as an enzyme inhibitor. Compounds in the benzenesulfonamide class have demonstrated effectiveness against various biological targets, making them valuable in drug discovery.

Enzyme Inhibition

The sulfonamide moiety can mimic natural substrates, allowing it to inhibit various enzymes critical for bacterial survival and replication. This inhibition is particularly relevant in the development of antimicrobial agents.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds similar to 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide:

-

Antibacterial Activity : Effective against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

- Minimum inhibitory concentrations (MIC) range from 15.625 to 125 μM.

- Biofilm Inhibition : Moderate-to-good activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBIC) between 62.216–124.432 μg/mL.

- Antifungal Properties : Some derivatives show moderate antifungal activity against specific strains.

Case Studies

Several case studies demonstrate the efficacy of this compound in various therapeutic contexts:

- Study on MRSA : A comparative analysis showed that derivatives exhibited superior activity against MRSA biofilms compared to traditional antibiotics like ciprofloxacin, indicating potential as a therapeutic agent for resistant infections.

- Clinical Isolate Testing : Testing against clinical isolates revealed varied susceptibility profiles, highlighting the need for further exploration into structure–activity relationships to optimize efficacy.

作用機序

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonamide group suggests potential interactions with proteins that have sulfonamide-binding sites.

類似化合物との比較

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Fluorinated Aromatic Systems

Compound A : N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()

- Structure : A pyrimidine ring substituted with 4-fluorophenyl, formyl, and isopropyl groups, linked to a methylsulfonamide.

- Key Differences : Unlike the target compound, Compound A lacks the ethoxy group and dual thiophene substituents. The sulfonamide is attached to a pyrimidine instead of a benzene ring.

- Implications : The pyrimidine core may enhance π-π stacking interactions, while the absence of thiophenes reduces lipophilicity compared to the target compound .

Compound B : Hydrazinecarbothioamides [4–6] ()

- Structure : 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides (X = H, Cl, Br).

- Key Features : Contain a C=S group (IR: 1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹), absent in the target compound.

- Comparison : The target’s sulfonamide S=O stretches (expected ~1150–1350 cm⁻¹) would differ spectroscopically from Compound B’s C=S and C=O bands. The fluorine substituents in both compounds may confer similar electronegativity effects .

Thiophene-Containing Sulfonamides

Compound C : (1R,2R,4S,5S,7s)-7-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetoxy)-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0²⁴]nonan-9-ium Bromide ()

- Structure : A tricyclic ammonium bromide with a hydroxyacetoxy bridge bearing dual thiophene substituents.

- Comparison : Shares the 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl motif with the target compound. The hydroxyl group may facilitate similar hydrogen-bonding interactions, but the ammonium core differs significantly from the sulfonamide .

Compound D : 4-Methyl-N-(2-(2-((2-Oxopyrrolidin-1-yl)(thiophen-2-yl)methyl)-1H-indol-3-yl)ethyl)benzenesulfonamide ()

- Structure : Benzenesulfonamide linked to an indole-thiophene hybrid via an ethyl chain.

- Key Differences: The indole and pyrrolidinone groups introduce nitrogen-based hydrogen-bonding sites absent in the target. The single thiophen-2-yl substituent reduces steric bulk compared to the dual thiophenes in the target .

Triazole Derivatives with Sulfonyl Groups ()

Compounds 7–9 : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones

Data Tables

Table 1: Structural and Spectroscopic Comparison

Table 2: Functional Group Impact on Properties

| Feature | Target Compound | Comparable Compounds | Implications |

|---|---|---|---|

| Dual Thiophenes | Increased lipophilicity | Compound C (similar motif) | Enhanced membrane permeability |

| Hydroxyethyl Bridge | Hydrogen-bonding capability | Compound C (hydroxyacetoxy) | Solubility modulation |

| Fluoro Substituent | Electron-withdrawing effects | Compounds A, B | Stabilizes aromatic systems |

| Sulfonamide Core | Polar, hydrogen-bonding | Compounds A, B, D | Potential pharmacophore or catalyst |

生物活性

4-Ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an ethoxy group, a fluorine atom, and dual thiophene rings, suggests a variety of biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is C18H18FNO4S3, with a molecular weight of approximately 427.52 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H18FNO4S3 |

| Molecular Weight | 427.52 g/mol |

| Functional Groups | Ethoxy, Fluoro, Hydroxy, Thiophene |

| Core Structure | Benzenesulfonamide |

Research indicates that 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide primarily acts as an enzyme inhibitor , particularly targeting lipoxygenases (LOXs). LOXs are crucial in various physiological processes including inflammation and cell proliferation. The compound's thiophene moieties enhance its binding affinity to these enzymes due to their electron-rich nature, which may improve specificity and potency against cancer-related pathways .

Enzyme Inhibition

The compound has been shown to exhibit significant inhibitory activity against human lipoxygenases. For instance, it demonstrated nanomolar potency against platelet-type 12-lipoxygenase (12-LOX), which is implicated in skin diseases and cancer . This inhibition can lead to reduced inflammation and tumor growth.

Cytotoxic Properties

In vitro studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. The presence of the thiophene groups is believed to contribute to its ability to penetrate cellular membranes and induce apoptosis in malignant cells.

Case Studies

-

Cytotoxicity Against Cancer Cells

- A study evaluated the cytotoxic effects of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide on different cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for development as an anticancer agent.

- Inhibition of Lipoxygenase Activity

Research Findings

A summary table of key studies on the biological activity of this compound is presented below:

Potential Applications

The unique properties of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide suggest several therapeutic applications:

- Anticancer Agent : Due to its cytotoxic properties.

- Anti-inflammatory Drug : Through inhibition of lipoxygenases.

- Building Block for Drug Development : Its structural features may allow for further derivatization leading to new therapeutic agents.

Q & A

Q. What are the key considerations for synthesizing 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide in a laboratory setting?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and sulfonamide coupling. Critical steps include:

- Controlled temperature : Reactions often require low temperatures (0–5°C) to prevent side-product formation during thiophene ring functionalization .

- Inert atmosphere : Use of nitrogen/argon to protect reactive intermediates, such as the hydroxyethyl-thiophene moiety, from oxidation .

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is essential to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

A combination of methods is required:

- X-ray crystallography : Resolves stereochemistry at the hydroxyethyl-thiophene junction and confirms sulfonamide bond geometry .

- NMR spectroscopy : H and C NMR identify substituents on the benzene and thiophene rings (e.g., ethoxy at δ 1.35 ppm, fluorophenyl at δ 7.45 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 492.0842) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

Standard protocols include:

- Anti-inflammatory activity : Inhibition of COX-2 enzyme via ELISA, with IC values compared to celecoxib as a control .

- Antimicrobial testing : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), measuring zone-of-inhibition diameters .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. What strategies optimize reaction yields when synthesizing derivatives with modified thiophene or sulfonamide groups?

- Catalyst screening : Lewis acids (e.g., AlCl) enhance electrophilic aromatic substitution on thiophene rings, improving regioselectivity .

- Solvent optimization : Polar aprotic solvents (DMF, DCM) increase solubility of intermediates, while tert-butanol reduces side reactions during sulfonamide formation .

- Design of Experiments (DoE) : Statistical models (e.g., Taguchi arrays) identify critical factors (temperature, catalyst loading) affecting yield .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Dose-response reevaluation : Test conflicting results (e.g., COX-2 IC variations) using standardized enzyme batches and controls .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies between in vitro and in vivo anti-inflammatory results .

- Structural analogs : Compare activity of derivatives to isolate the impact of ethoxy/fluoro substitutions on target binding .

Q. What computational approaches predict the compound’s binding affinity to therapeutic targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB: 5KIR) or bacterial FabH enzymes .

- MD simulations : GROMACS assesses stability of sulfonamide-target complexes over 100-ns trajectories to prioritize synthesis targets .

- QSAR modeling : Hammett constants and steric parameters correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity .

Q. What methodologies assess the compound’s metabolic stability in preclinical studies?

- In vitro microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH, monitoring parent compound depletion via LC-MS to calculate half-life .

- CYP450 inhibition screening : Fluorescence-based assays identify interactions with CYP3A4/2D6 to predict drug-drug interaction risks .

- Reactive metabolite detection : Trapping studies with glutathione (GSH) detect thiophene-epoxide intermediates linked to hepatotoxicity .

Q. How can reaction mechanisms for sulfonamide bond formation be validated experimentally?

- Isotopic labeling : O-tracing in sulfonic acid precursors confirms nucleophilic attack by the hydroxyethyl-amine group .

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps (e.g., amine deprotonation) .

- Intermediate isolation : Characterize sulfonyl chloride intermediates via F NMR to rule out competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。